2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the amino and nitro groups. The final steps involve the attachment of the ethoxyethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the amino or nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives .
Scientific Research Applications
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antibacterial effects.
Medicine: Investigated for its potential therapeutic applications, particularly in treating inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Known for its anti-inflammatory properties.
4-Amino-2,6-dimethoxypyrimidine: Used in various chemical syntheses.
Pyrimidopyrimidines: Studied for their biological significance and therapeutic potential.
Uniqueness
2-(2-((4-Amino-6-((2,5-dimethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[2-[[4-amino-6-(2,5-dimethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O6/c1-26-10-3-4-12(27-2)11(9-10)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-28-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGITRRRWAYWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.